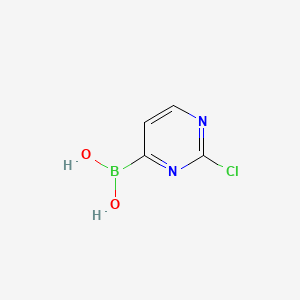

(2-Chloropyrimidin-4-yl)boronic acid

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine scaffold holds a position of prominence in medicinal and chemical research, a status owed to its ubiquitous presence in essential biomolecules and therapeutically active compounds. researchgate.netmdpi.com Pyrimidines are the foundational components of nucleic acids (DNA and RNA), manifesting as the nucleobases cytosine, thymine, and uracil (B121893). researchgate.net This natural prevalence has established the pyrimidine ring as a cornerstone building block in the realm of drug discovery. tandfonline.com

Derivatives of pyrimidine demonstrate a broad and potent spectrum of biological activities, including:

Anticancer tandfonline.commdpi.com

Antiviral researchgate.netmdpi.com

Antimicrobial researchgate.nettandfonline.com

Anti-inflammatory tandfonline.commdpi.com

Antihypertensive nih.gov

The pyrimidine core is integral to numerous commercially available drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral medication zidovudine (B1683550) (AZT). researchgate.net Its capacity to form strategic hydrogen bonds and serve as a bioisostere for other aromatic systems frequently leads to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The persistent investigation into pyrimidine chemistry is a key driver for the discovery of novel therapeutic agents targeting a multitude of diseases. tandfonline.com

The Role of Boronic Acids as Versatile Synthons and Building Blocks

Boronic acids are widely recognized as exceptionally versatile synthons, or building blocks, in the practice of organic chemistry. whiterose.ac.ukaablocks.com Their extensive utility is derived from the distinct chemical properties of the boronic acid functional group (-B(OH)₂), which can be readily converted into various other functional groups. nih.gov The most significant application of boronic acids is within the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, an efficient and powerful method for generating C-C bonds between diverse organic substrates. aablocks.comnih.gov

Beyond the well-known Suzuki-Miyaura reaction, boronic acids are key participants in a wide array of chemical transformations.

| Reaction Type | Description | Reference |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide to form a C-C bond. | aablocks.com |

| Chan-Lam Coupling | Copper-promoted formation of a carbon-heteroatom bond (C-N, C-O, C-S) between a boronic acid and an amine, alcohol, or thiol. | whiterose.ac.ukaablocks.com |

| Conjugate Addition | Addition of the organic group from a boronic acid to an α,β-unsaturated carbonyl compound. | aablocks.comnih.gov |

| Diels-Alder Reaction | Used as a component in cycloaddition reactions. | nih.gov |

| Asymmetric Synthesis | Employed in the stereoselective synthesis of chiral molecules, such as amino acids. | nih.gov |

The stability of boronic acids across a variety of reaction conditions, along with their generally low toxicity, renders them highly desirable intermediates in complex, multi-step synthetic sequences. nih.govaablocks.com The innovation of protected boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, has broadened their applicability by enabling iterative cross-coupling strategies for the assembly of highly complex molecules. nih.govacs.org This functional adaptability cements the role of boronic acids as fundamental components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. aablocks.comchemimpex.com

Contextualizing (2-Chloropyrimidin-4-yl)boronic Acid within Pyrimidine Chemistry

This compound is a specialized chemical reagent that synergistically combines the profound biological importance of the pyrimidine scaffold with the synthetic adaptability of a boronic acid. This compound functions as an invaluable building block for incorporating a 2-chloropyrimidine (B141910) unit into larger, more intricate molecular structures. The pyrimidine ring is inherently an electron-deficient aromatic system, a characteristic that makes halogenated pyrimidines like 2,4-dichloropyrimidine (B19661) exceptionally reactive substrates for both nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com

The dual presence of a chloro substituent and a boronic acid group on the same pyrimidine ring provides significant strategic advantages in synthetic design. The chlorine atom at the 2-position and the boronic acid at the 4-position can be engaged in selective and sequential cross-coupling reactions by employing different catalytic systems. This differential reactivity facilitates the controlled, stepwise assembly of disubstituted pyrimidines, which are a prevalent structural motif in a multitude of biologically active compounds.

The Suzuki-Miyaura coupling is a standard and widely adopted method for the arylation of halogenated pyrimidines. mdpi.commdpi.com In such reactions, this compound can serve as the nucleophilic partner, coupling with a variety of aryl or heteroaryl halides to forge a C-C bond at the 4-position of the pyrimidine nucleus. The chlorine atom at the 2-position remains available for subsequent functionalization, thus offering a modular and flexible pathway to synthesize diverse libraries of pyrimidine derivatives for applications in drug discovery and materials science. Furthermore, the 2-chloro substituent modulates the electronic properties of the heterocyclic ring, rendering it less Lewis basic, a feature that can be beneficial in specific transition-metal-catalyzed processes. researchgate.net

Properties

IUPAC Name |

(2-chloropyrimidin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClN2O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJRTXXCLIIXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=NC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680687 | |

| Record name | (2-Chloropyrimidin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228431-85-3 | |

| Record name | (2-Chloropyrimidin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Chloropyrimidin 4 Yl Boronic Acid

Precursor Synthesis and Functionalization Strategies

The accessibility and functionalization of precursors are critical for the synthesis of (2-Chloropyrimidin-4-yl)boronic acid. The most common and strategically important precursor is 2,4-dichloropyrimidine (B19661). This compound offers two distinct electrophilic sites where the chlorine at the C4 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the chlorine at the C2 position. acs.orgnih.gov

The synthesis of 2,4-dichloropyrimidine typically starts from readily available and inexpensive uracil (B121893) (also known as 2,4-dihydroxypyrimidine). chemicalbook.comnih.gov A prevalent method involves the chlorination of uracil using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often at reflux temperatures. nih.govias.ac.in The reaction transforms the hydroxyl groups of uracil into chlorine atoms.

Key methods for the synthesis of 2,4-dichloropyrimidine include:

Chlorination with Phosphorus Oxychloride: Uracil is dissolved in excess phosphorus oxychloride and heated to reflux. After the reaction, the excess POCl₃ is removed under vacuum, and the product is isolated by extraction. nih.gov

Chlorination with Phosgene (B1210022): In an alternative approach, uracil or its derivatives can be treated with phosgene in the presence of a catalyst like triphenylphosphine (B44618) oxide in a suitable solvent such as nitrobenzene. patsnap.com

Chlorination with Thionyl Chloride: A combination of thionyl chloride (SOCl₂) and a catalyst, such as dimethylformamide (DMF) or bis(trichloromethyl) carbonate (BTC), can also effectively convert 2,4-dihydroxypyrimidine to 2,4-dichloropyrimidine with high yields. chemicalbook.com

The table below summarizes representative conditions for the synthesis of the key precursor, 2,4-dichloropyrimidine, from uracil.

| Starting Material | Reagents | Conditions | Yield | Reference(s) |

| Uracil | Phosphorus Oxychloride (POCl₃) | Reflux, 3.5 h | Not specified | nih.gov |

| Uracil | Phosphorus Trichloride (PCl₃), Xylene Amine | Heat to 130°C, 45 min | Not specified | chemicalbook.com |

| 2,4-Dihydroxypyrimidine | Thionyl Chloride (SOCl₂), DMAP, BTC | 65-70°C | 95% | chemicalbook.com |

| Uracil-5-carboxylic acid | Phosphorus Trichloride (PCl₃), Chlorine (Cl₂) | Reflux (79-114°C), 2 h | 98% | google.com |

| Uracil | Phosgene, Triphenylphosphine oxide | Heat to 105°C | Not specified | patsnap.com |

Direct Boronation Approaches for Pyrimidine (B1678525) Systems

Direct C-H borylation represents an atom-economical approach to installing a boronic acid group onto the pyrimidine ring, avoiding the need for pre-functionalized halogenated substrates.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.org The principle involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For a pyrimidine system, a substituent at the C2 position could potentially direct metalation to the C4 position. Following deprotonation to form an aryllithium intermediate, the reaction is quenched with a boron electrophile, such as triisopropyl borate (B1201080) [B(Oi-Pr)₃] or trimethyl borate [B(OMe)₃], to furnish the desired boronic acid derivative after aqueous workup. acs.orgorganic-chemistry.org

While DoM is well-established for pyridines, its application to pyrimidines can be challenging due to the electron-deficient nature of the ring, which can lead to competitive nucleophilic addition of the organolithium reagent. alfa-chemistry.com However, careful selection of the directing group and reaction conditions can achieve the desired C4-lithiation.

Transmetalation is the key step in many cross-coupling reactions, involving the transfer of an organic group from one metal to another. nih.govresearchgate.net In the context of synthesis, a pyrimidine ring can first be metalated (e.g., with magnesium or lithium), and this organometallic intermediate can then undergo transmetalation with a palladium complex in a subsequent coupling step.

Iridium-catalyzed C-H borylation has emerged as a state-of-the-art method for the direct conversion of C-H bonds to C-B bonds. google.com This methodology is particularly attractive for heterocycles like pyrimidine. The typical catalytic system involves an iridium(I) precursor, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), a bipyridine-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridyl, dtbpy), and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

A significant challenge in the borylation of nitrogen-containing heterocycles is the potential for the nitrogen lone pair to coordinate to the iridium center, leading to catalyst inhibition and low reactivity. nih.govpatsnap.com However, this issue can often be overcome by the steric or electronic influence of substituents on the pyrimidine ring. nih.govpatsnap.com For a 2-chloropyrimidine (B141910), the chloro substituent's electronic properties and steric hindrance can influence the regioselectivity of the borylation, potentially favoring the C4 or other positions based on the specific ligand and conditions employed. google.com These reactions are often performed under neat conditions or in an inert solvent and can tolerate a wide range of functional groups. ias.ac.ingoogle.com

Indirect Synthetic Routes via Halopyrimidine Precursors

Indirect routes are the most common and robust methods for preparing this compound, relying on the conversion of a carbon-halogen bond into a carbon-boron bond.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a haloarene and a diboron reagent to form a boronic ester. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is a powerful and widely used method for synthesizing aryl and heteroaryl boronic acid derivatives. Starting from 2,4-dichloropyrimidine, a selective borylation at the more reactive C4 position can be achieved.

The reaction typically employs a palladium catalyst such as PdCl₂(dppf) or Pd(PPh₃)₄, a base like potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), and a diboron reagent such as bis(pinacolato)diboron (B₂pin₂) in a solvent like dioxane or DMSO. organic-chemistry.orgresearchgate.net The resulting product is the pinacol (B44631) ester of this compound, which is a stable, isolable compound that can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid. organic-chemistry.org The use of more atom-economical reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] has also been developed. nih.govnih.gov

The table below shows generalized conditions for the Miyaura borylation of haloarenes.

| Haloarene | Boron Reagent | Catalyst | Base | Solvent | Product | Reference(s) |

| Aryl/Heteroaryl Halide | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | Aryl/Heteroaryl Boronic Ester | wikipedia.org |

| Aryl/Heteroaryl Halide | B₂pin₂ | PdCl₂(PPh₃)₂ | KOPh | Toluene (B28343) | Aryl/Heteroaryl Boronic Ester | organic-chemistry.org |

| Aryl Chloride | B₂(OH)₄ | XPhos-Pd-G2 | K₃PO₄ | CPME/H₂O | Aryl Boronic Acid | nih.gov |

| Aryl Bromide | (Me₂N)₂B-B(NMe₂)₂ | RuPhos-Pd-G2 | KOMe | Dioxane | Aryl Trifluoroborate (after workup) | google.com |

A classic and effective indirect route involves the formation of a Grignard reagent from a halopyrimidine, followed by reaction with a boron electrophile. orgsyn.org Starting with 2,4-dichloropyrimidine, a regioselective halogen-metal exchange can be performed at the C4 position. This is typically achieved using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often complexed with lithium chloride (LiCl) to enhance reactivity and functional group tolerance. The exchange reaction is usually conducted at low temperatures (e.g., -20°C to 0°C) in an ethereal solvent like THF.

The resulting pyrimidinyl Grignard reagent is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate. An acidic aqueous workup hydrolyzes the intermediate borate complex to yield the final this compound. This method avoids the use of expensive palladium catalysts and can often be performed on a large scale.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound is contingent upon the careful optimization of several reaction parameters. Two primary synthetic routes are generally considered for the preparation of this and structurally related arylboronic acids: the lithium-halogen exchange of a suitable precursor followed by borylation, and the palladium-catalyzed Miyaura borylation.

For the lithium-halogen exchange route, which would likely commence from 2,4-dichloropyrimidine, the choice of solvent, temperature, and borate ester are critical. A typical procedure involves the dissolution of the dichloropyrimidine in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), often in a mixture with a non-polar solvent like toluene. The reaction is conducted at cryogenic temperatures, typically -78 °C, to ensure regioselective lithiation at the more activated 4-position and to prevent unwanted side reactions. The dropwise addition of an organolithium reagent, most commonly n-butyllithium (n-BuLi), is followed by quenching the resulting lithiated intermediate with a trialkyl borate, such as triisopropyl borate.

The optimization of this process involves a delicate balance of these factors. For instance, the ratio of THF to toluene can influence the solubility of the starting material and the stability of the lithiated intermediate. The rate of addition of n-BuLi is also crucial; a slow addition rate helps to maintain the low temperature and minimize side reactions. The choice of the borate ester can also impact the yield and ease of purification of the final boronic acid.

In the case of the Miyaura borylation, a palladium catalyst, a suitable ligand, a base, and a diboron reagent are employed. The optimization of this reaction involves screening different combinations of these components. A variety of palladium sources, such as Pd(OAc)₂, and ligands, like XPhos, can be utilized. The choice of base is also critical, with potassium acetate (KOAc) being a common option. The reaction is typically carried out in a solvent such as 1,4-dioxane (B91453) or dimethylformamide (DMF) at elevated temperatures.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound via a Miyaura-type borylation, showcasing how systematic variation of reaction parameters can lead to improved yields.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | KOAc (1.5) | 1,4-Dioxane | 80 | 12 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | KOAc (1.5) | 1,4-Dioxane | 80 | 12 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 80 | 12 | 72 |

| 4 | Pd₂(dba)₃ (1) | XPhos (3) | KOAc (1.5) | DMF | 80 | 12 | 85 |

| 5 | Pd₂(dba)₃ (1) | XPhos (3) | KOAc (1.5) | DMF | 100 | 8 | 92 |

| 6 | Pd₂(dba)₃ (0.5) | XPhos (1.5) | KOAc (1.5) | DMF | 100 | 8 | 88 |

This table is a representative example of an optimization study and is not based on actual experimental data for this specific compound.

Scalability and Industrial Feasibility of Synthetic Protocols

The transition from a laboratory-scale synthesis to an industrial production process for this compound presents several challenges and considerations. The economic viability and safety of the chosen synthetic route are of paramount importance.

The lithium-halogen exchange route, while often effective on a small scale, poses significant challenges for industrial application. The requirement for cryogenic temperatures (-78 °C) necessitates specialized and energy-intensive equipment, which can be costly to operate and maintain on a large scale. Furthermore, the use of n-butyllithium, a pyrophoric reagent, introduces significant safety hazards that require stringent control measures. The handling and quenching of large volumes of organolithium reagents can be hazardous, and the potential for thermal runaway events must be carefully managed.

The choice of starting material is also a key factor in the industrial feasibility. The synthesis of 2,4-dichloropyrimidine from readily available and inexpensive precursors like uracil is a well-established industrial process. patsnap.com This ensures a reliable and cost-effective supply of the key starting material for the synthesis of this compound.

Ultimately, the choice of the most suitable synthetic protocol for the large-scale production of this compound will depend on a thorough evaluation of factors such as cost of raw materials and reagents, capital investment for specialized equipment, operational safety, and the purity requirements of the final product.

Fundamental Reactivity and Mechanistic Investigations of 2 Chloropyrimidin 4 Yl Boronic Acid

Electronic and Steric Influences on Reactivity of Pyrimidine (B1678525) Boronic Acids

The reactivity of pyrimidine boronic acids is intricately governed by the electronic nature of the pyrimidine ring and the steric environment around the boronic acid moiety. The pyrimidine ring is an electron-deficient aromatic system, which generally makes the attached boronic acid a more reactive coupling partner in reactions like the Suzuki-Miyaura coupling compared to analogous benzene (B151609) boronic acids. mdpi.com The presence of nitrogen atoms in the ring withdraws electron density, influencing the Lewis acidity of the boron center and the energetics of the catalytic cycle.

Substituents on the pyrimidine ring further modulate this reactivity. Electron-withdrawing groups on the pyrimidine scaffold can enhance the reactivity in cross-coupling reactions. mdpi.com Conversely, electron-donating groups on the pyrimidine ring can have a varied impact, in some cases not significantly affecting the reaction yield. mdpi.com In the context of (2-Chloropyrimidin-4-yl)boronic acid, the chlorine atom at the 2-position, being electronegative, contributes to the electron-deficient nature of the pyrimidine ring.

Steric hindrance also plays a critical role. While Suzuki-Miyaura couplings often show a preference for reaction at the C4 position of 2,4-disubstituted pyrimidines, significant steric hindrance from substituents at other positions, such as C5, can sometimes favor reaction at the C2 position. mdpi.com

The following table illustrates the general influence of electronic effects of substituents on the pyrimidine ring on the yield of Suzuki-Miyaura coupling reactions.

| Substituent Nature on Pyrimidine Ring | General Effect on Reaction Yield |

| Electron-withdrawing groups | Generally high yields |

| Electron-donating groups | Yields can be comparable or lower |

Reactivity Profile of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a versatile functional group with a rich reaction chemistry. nih.gov Its reactivity is centered around the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. sigmaaldrich.com

Deuteration and Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracking the path of labeled atoms through a chemical transformation. wikipedia.org In the context of boronic acids, deuterium (B1214612) labeling can be employed to study processes like protodeboronation, where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.orged.ac.uk This undesired side reaction is a significant consideration in many cross-coupling reactions. wikipedia.org

While specific deuteration or isotopic labeling studies on this compound for mechanistic investigation are not extensively documented in the reviewed literature, the principles of such studies are well-established. For instance, replacing the acidic protons of the boronic acid with deuterium can provide insights into the role of protonolysis in decomposition pathways. Similarly, labeling the pyrimidine ring with isotopes like ¹³C or ¹⁵N could be used in conjunction with NMR or mass spectrometry to follow the transformation of the heterocyclic core during a reaction. wikipedia.org

Anhydride and Ester Formation

Boronic acids readily undergo dehydration to form cyclic anhydrides, most commonly the six-membered boroxines (trimeric anhydrides). nih.gov This is a reversible process, and boronic acids often exist as a mixture of the monomeric acid and its oligomeric anhydrides. nih.gov

Furthermore, boronic acids react with alcohols and diols to form boronic esters. nih.gov The formation of boronate esters, particularly with diols like pinacol (B44631), is a common strategy to protect the boronic acid functionality, enhance its stability, and improve its solubility in organic solvents. researchgate.net These boronic esters, such as pinacol esters, are widely used in synthetic chemistry, for instance in Suzuki-Miyaura coupling reactions. nih.govresearchgate.net The synthesis of boronate esters from this compound can be achieved through standard procedures, such as reaction with the corresponding diol. The reverse reaction, hydrolysis of the boronate ester back to the boronic acid, is also a key transformation. researchgate.net

The following table summarizes common derivatives of the boronic acid moiety.

| Derivative | Formation Reaction | Key Features |

| Boroxine (Anhydride) | Dehydration of boronic acid | Cyclic trimer, often in equilibrium with the monomeric acid |

| Boronic Ester | Reaction with an alcohol or diol | Increased stability, improved solubility, used as a protecting group |

Role of the Chlorine Substituent in Directing Reactivity

In disubstituted pyrimidines, the nature and position of the substituents can direct the regioselectivity of reactions. In the case of 2,4-dichloropyrimidine (B19661), which serves as a structural analogue for understanding the reactivity of this compound, Suzuki-Miyaura coupling reactions with arylboronic acids consistently show a high degree of regioselectivity. The reaction predominantly occurs at the C4 position, yielding 4-substituted-2-chloropyrimidines as the major product, with little to no formation of the 2-substituted-4-chloropyrimidine isomer. mdpi.com

This pronounced regioselectivity is attributed to the greater reactivity of the chlorine atom at the C4 position compared to the C2 position in nucleophilic aromatic substitution and related cross-coupling reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates both chlorine atoms towards substitution, but the C4 position is generally more activated. This makes the C-Cl bond at the 4-position more susceptible to oxidative addition to the palladium(0) catalyst in the Suzuki-Miyaura catalytic cycle. mdpi.comnih.gov Therefore, when this compound is used as a coupling partner, the chlorine at the 2-position is expected to remain intact under conditions that selectively activate the C4-boronic acid group for cross-coupling.

Acid-Base Properties and Their Impact on Reaction Pathways

The acid-base properties of boronic acids are crucial to their reactivity. Boronic acids are generally considered Lewis acids due to the empty p-orbital on the boron atom. sigmaaldrich.com In aqueous solution, they can also act as Brønsted acids, with pKa values typically in the range of 8-10 for arylboronic acids. sigmaaldrich.comnih.gov The pKa is influenced by substituents on the aromatic ring; electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it. nih.gov

The pH of the reaction medium significantly impacts the speciation of the boronic acid. At a pH below its pKa, the boronic acid exists predominantly in its neutral, trigonal planar form, R-B(OH)₂. At a pH above its pKa, it is in equilibrium with its anionic, tetrahedral boronate form, R-B(OH)₃⁻. nih.gov This equilibrium is critical in reactions like the Suzuki-Miyaura coupling, where the formation of the boronate is often a key step for efficient transmetalation to the palladium center. nih.gov

The following table outlines the general relationship between pH, pKa, and the dominant species of an arylboronic acid in aqueous solution.

| Condition | Dominant Species | Reactivity Implications |

| pH < pKa | Neutral boronic acid [R-B(OH)₂] | Generally less reactive in transmetalation |

| pH > pKa | Anionic boronate [R-B(OH)₃⁻] | Generally more reactive in transmetalation |

| pH ≈ pKa | Mixture of neutral and anionic forms | Optimal for some catalytic cycles |

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical studies, such as those using Density Functional Theory (DFT), provide powerful tools for elucidating the intricate details of reaction mechanisms involving boronic acids. ed.ac.ukmdpi.com These studies can model transition states, calculate reaction energy barriers, and predict the influence of substituents on reactivity, offering insights that complement experimental findings.

For the Suzuki-Miyaura reaction, computational studies have helped to delineate the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govillinois.edu For example, calculations can predict the relative ease of oxidative addition at different carbon-halogen bonds, corroborating the experimentally observed regioselectivity in reactions of dihalopyrimidines. illinois.edu

While specific computational studies focused solely on the reaction mechanisms of this compound were not identified in the reviewed literature, DFT studies on related systems, such as the Suzuki coupling of other substituted pyrimidines, have been reported. mdpi.com These studies generally support the established mechanistic pathways and can be used to rationalize observed reactivity trends, such as the higher reactivity of electron-rich boronic acids in certain coupling reactions. mdpi.com Furthermore, computational algorithms are being developed to predict the rate of side reactions like protodeboronation for a wide range of boronic acids. ed.ac.uk

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, linking a boronic acid with an organic halide. In the context of pyrimidine chemistry, this reaction is frequently employed to introduce aryl, heteroaryl, or alkyl substituents onto the pyrimidine ring. While reactions directly utilizing this compound are part of the synthetic landscape, a significant body of research focuses on the highly regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various organoboronic acids. mdpi.comresearchgate.net This approach yields a 2-chloro-4-substituted pyrimidine, the same core structure that would be the coupling partner if this compound were reacted with a halide. The principles governing these reactions provide critical insights into the reactivity and applications related to the title compound.

The success of the Suzuki-Miyaura coupling of pyrimidine-based substrates is highly dependent on the choice of the palladium catalyst and associated ligands. Extensive screening has shown that tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective catalyst for these transformations. mdpi.comsemanticscholar.orgbohrium.com Optimization studies for the coupling of 2,4-dichloropyrimidine with phenylboronic acid have demonstrated that catalyst loading can be minimized to as low as 0.5 mol% while maintaining high yields, particularly when using microwave irradiation to shorten reaction times. semanticscholar.orgbohrium.com

Other catalyst systems have been explored, though with varying success. For instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) was found to be less efficient for this specific type of reaction. researchgate.net For coupling challenging heteroaryl chlorides, catalyst systems based on N-heterocyclic carbene (NHC) palladium complexes have proven effective, especially in aqueous media. researchgate.net The choice of base is also crucial, with inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being commonly employed to facilitate the transmetalation step. researchgate.netmdpi.com

Table 1: Effect of Catalyst System on Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid

| Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 °C, 24h | 78% | mdpi.com |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 120 °C, 15 min | 94% | mdpi.com |

| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 24h | 58% | mdpi.com |

This interactive table summarizes the performance of different palladium catalysts under various conditions for a model Suzuki-Miyaura reaction.

The Suzuki-Miyaura coupling involving the 2-chloropyrimidine (B141910) scaffold is compatible with a wide range of coupling partners. When reacting 2,4-dichloropyrimidine, a variety of substituted aryl- and heteroarylboronic acids can be coupled successfully at the C4 position. The reaction is generally tolerant of both electron-donating and electron-withdrawing substituents on the boronic acid partner, leading to good or excellent yields. mdpi.com

However, certain limitations exist. The coupling of 2,4-dichloropyrimidine with thiophen-2-boronic acid has been reported to fail, which is attributed to the poisoning of the palladium catalyst by the sulfur atom in the thiophene ring. mdpi.com Reactions involving pyridinylboronic acids have also proven unsuccessful under similar conditions. mdpi.com

The coupling of alkylboron reagents with aryl halides, known as B-alkyl Suzuki-Miyaura cross-coupling, is a well-established method for creating sp²-sp³ carbon bonds. mdpi.com These reactions typically proceed efficiently between unhindered, electron-rich alkylboranes and electron-deficient aryl halides. mdpi.com While less common, the coupling of alkyl halides with arylboronic acids has also been developed, employing specialized catalyst systems that are stable towards β-hydride elimination, a common side reaction with alkyl substrates. nih.govorganic-chemistry.org These methodologies open the possibility of coupling this compound with a diverse array of alkyl halides.

Table 2: Scope of Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine with Various Boronic Acids

| Boronic Acid Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 94% | mdpi.com |

| 4-Methylphenylboronic acid | 2-Chloro-4-(p-tolyl)pyrimidine | 95% | mdpi.com |

| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 96% | mdpi.com |

| 3-Chlorophenylboronic acid | 2-Chloro-4-(3-chlorophenyl)pyrimidine | 89% | mdpi.com |

| Furan-2-boronic acid | 2-Chloro-4-(furan-2-yl)pyrimidine | 83% | mdpi.com |

This interactive table illustrates the reaction yields with different boronic acid coupling partners, highlighting the scope and limitations of the reaction.

A key feature of cross-coupling reactions involving di- or tri-halogenated pyrimidines is their high degree of regioselectivity. In the case of 2,4-dichloropyrimidine, Suzuki-Miyaura coupling occurs selectively at the C4 position. mdpi.comresearchgate.net This selectivity is attributed to the greater electron deficiency and, consequently, higher reactivity of the C4 position compared to the C2 position, which facilitates the initial oxidative addition of the palladium catalyst into the C4-Cl bond. mdpi.com This predictable regioselectivity is crucial for synthetic planning, as it allows the C2 chloro substituent to be retained for subsequent diversification reactions.

This chemoselectivity is robust, allowing for the synthesis of 4-aryl-2-chloropyrimidines in high yields with minimal formation of the 2-aryl-4-chloropyrimidine isomer or the 2,4-diarylpyrimidine byproduct, especially when using one equivalent of the boronic acid. researchgate.net This inherent reactivity difference between the chlorine atoms at the C2 and C4 positions enables a stepwise functionalization strategy for building complex pyrimidine derivatives.

When chiral substrates are involved in Suzuki-Miyaura coupling, the stereochemical outcome of the reaction is of paramount importance. For the coupling of chiral secondary alkylboron compounds, studies have shown that the transmetalation step, involving the transfer of the alkyl group from boron to palladium, proceeds with complete retention of configuration at the carbon center. nih.gov This stereospecificity ensures that the chirality of the starting material is faithfully transferred to the product.

In cases where the coupling partners can form atropisomers (stereoisomers arising from restricted rotation around a single bond), the reaction conditions can influence the product distribution. nih.gov For example, in the coupling of ortho-substituted phenylboronic acids with sterically hindered aryl halides, the formation of specific atropisomeric products can be favored. This selectivity can sometimes be influenced by secondary interactions, such as chelation effects between a substituent on the boronic acid and the metal center in the transition state. nih.gov While specific studies on chiral coupling with this compound are not prevalent, these general principles are applicable.

Other Metal-Catalyzed Carbon-Carbon Bond Formations

The Negishi coupling, which pairs an organozinc reagent with an organic halide, serves as a powerful alternative to the Suzuki-Miyaura reaction for forming C-C bonds. This method is noted for its high functional group tolerance and the often-higher reactivity of organozinc reagents compared to their boronic acid counterparts. The Negishi cross-coupling has been successfully applied to the synthesis of substituted pyrimidines. mdpi.com

Catalyst systems for Negishi couplings often involve palladium complexes with bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov These catalysts are effective for coupling both aryl and alkyl organozinc reagents. For instance, Pd/NHC catalyst systems have been developed for the room-temperature coupling of unactivated alkyl bromides with alkylzinc reagents. nih.gov The compatibility of the Negishi reaction with various functional groups makes it a valuable tool for the late-stage functionalization of complex molecules containing the pyrimidine scaffold. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloropyrimidine |

| Phenylboronic acid |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Potassium carbonate |

| Potassium phosphate |

| 2-Chloro-4-phenylpyrimidine |

| 4-Methylphenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 3-Chlorophenylboronic acid |

| Furan-2-boronic acid |

| Thiophen-2-boronic acid |

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of (2-Chloropyrimidin-4-yl)boronic acid in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the pyrimidine (B1678525) ring protons are expected to appear in the downfield region, typically between 8.0 and 9.5 ppm, due to the deshielding effect of the aromatic and heteroatomic system. The proton on the carbon between the two nitrogen atoms (C6-H) would likely be the most downfield, while the proton adjacent to the boronic acid group (C5-H) would also exhibit a significant downfield shift. The protons of the boronic acid hydroxyl groups (-B(OH)₂) often present as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and water content, though it is frequently observed in the 8.0-8.5 ppm range. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate between approximately 110 and 170 ppm. The carbon atom bonded directly to the chlorine (C2) would be significantly affected, as would the carbon atom bearing the boronic acid group (C4). The carbon ipso to the boron atom in arylboronic acids is typically observed in the 130-140 ppm range, though it is often broadened due to quadrupolar relaxation of the attached boron nucleus. researchgate.netchemicalbook.com

Predicted NMR Data for this compound

The following data are predicted values based on spectral analysis of analogous compounds such as phenylboronic acid and substituted pyrimidines. Actual experimental values may vary.

| Analysis | Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | H5 | 8.0 - 8.5 | Doublet, deshielded by adjacent C=N and C-B bonds. |

| H6 | 8.8 - 9.2 | Doublet, deshielded by adjacent C=N and C-Cl bonds. | |

| B(OH )₂ | 8.0 - 8.5 (broad s) | Shift and intensity are variable; may exchange with solvent protons. | |

| ¹³C NMR | C2 | 158 - 164 | Affected by the electronegative chlorine atom and adjacent nitrogen. |

| C4 | 130 - 140 (broad) | Ipso-carbon attached to boron; signal is often weak and broad. | |

| C5 | 118 - 125 | Shielded relative to other ring carbons. | |

| C6 | 155 - 160 | Deshielded by adjacent nitrogen atoms. |

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical technique used to confirm the molecular weight and elemental composition of this compound. The molecular formula for this compound is C₄H₄BClN₂O₂, corresponding to a monoisotopic molecular weight of approximately 158.35 g/mol . chemscene.comchemscene.com

High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of the elemental formula. In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 158. A key diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the spectrum will display two distinct peaks for the molecular ion: one for [M]⁺ containing ³⁵Cl (at ~m/z 158) and another for [M]⁺ containing ³⁷Cl (at ~m/z 160), with a relative intensity ratio of approximately 3:1. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Common fragmentation patterns for arylboronic acids under electron ionization (EI) may include the loss of a water molecule (H₂O) from the boronic acid group or cleavage of the C-B bond.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. researchgate.net Each functional group absorbs infrared radiation at a specific wavenumber range, providing a molecular "fingerprint."

Key expected absorptions include:

O-H Stretching: A very broad and strong absorption band is anticipated in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring bonds will produce a series of medium to strong absorptions in the 1400-1600 cm⁻¹ region.

B-O Stretching: A strong, characteristic band for the B-O single bond stretch is typically observed in the 1300-1400 cm⁻¹ range. researchgate.net

C-Cl Stretching: The carbon-chlorine bond stretch is expected to give a medium to strong absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200 - 3500 | O-H Stretch | Boronic acid (-B(OH)₂) | Strong, Broad |

| 3000 - 3100 | C-H Stretch | Pyrimidine Ring | Medium to Weak |

| 1400 - 1600 | C=N, C=C Stretch | Pyrimidine Ring | Medium to Strong |

| 1310 - 1380 | B-O Stretch | Boronic acid | Strong |

Raman spectroscopy can serve as a complementary technique, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum.

Chromatographic Methods for Purity Determination and Separation Studies

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for monitoring its presence in reaction mixtures. waters.com

Reversed-phase HPLC is the most common approach. In this method, a nonpolar stationary phase (such as a C18-silica column) is used with a polar mobile phase. waters.comgoogle.com The separation is based on the differential partitioning of the analyte and impurities between the two phases. For boronic acids, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or a buffer system to ensure reproducible retention times and good peak shapes. waters.com Purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyrimidine ring strongly absorbs (e.g., 254 or 270 nm). sielc.com

A specialized detection method involves post-column derivatization with a reagent like alizarin, which reacts with the boronic acid to form a fluorescent complex. wur.nl This allows for highly selective and sensitive detection in complex matrices. wur.nl

Typical HPLC Conditions for Boronic Acid Analysis

| Parameter | Condition | Purpose/Notes |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Standard for separation of moderately polar aromatic compounds. sielc.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Gradient elution (e.g., 5% to 95% Acetonitrile) is often used for separating impurities with different polarities. waters.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. sielc.com |

| Detection | UV at 254 nm or 270 nm | The aromatic pyrimidine ring provides strong UV absorbance for detection. sielc.com |

| Column Temp. | 30 - 40 °C | Controls retention time and improves peak shape. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrimidinylboronic acids provides a clear model for its expected solid-state behavior. nih.govnih.gov

It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice. This common structural motif for boronic acids involves two molecules linked by a pair of strong O-H···O hydrogen bonds between their boronic acid groups, forming a stable eight-membered ring (an R²₂(8) graph set motif). nih.gov

Broader Utility and Emerging Research Directions

Applications in the Synthesis of Scaffolds for Chemical Biology Research

The synthesis of novel molecular scaffolds is fundamental to chemical biology, providing tools to probe and modulate biological processes. (2-Chloropyrimidin-4-yl)boronic acid is an exemplary reagent for this purpose, enabling the construction of diverse pyrimidine-based scaffolds that are of significant interest in drug discovery and chemical genetics.

The pyrimidine (B1678525) framework is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key protein families such as kinases. nih.gov Research has focused on pyrimidine derivatives for the inhibition of Aurora kinases (AURK) and polo-like kinases (PLK), which are critical regulators of the cell cycle and are implicated in cancer. nih.gov Many inhibitors in clinical trials feature 2,4-diaminopyrimidine (B92962) scaffolds, which can be synthesized using precursors like 2,4-dichloropyrimidines. nih.gov this compound allows for the introduction of diverse aryl or heteroaryl groups at the 4-position via Suzuki coupling, while the 2-chloro position can be subsequently reacted with various amines to generate extensive libraries of 2,4-disubstituted pyrimidines for screening against such kinase targets.

In a recent study, a series of novel inhibitors for Valosin-containing protein (VCP/p97), a key component in protein homeostasis, were developed using a pyrimidine core. nih.gov This work highlights the potential of pyrimidine-boronic acid compounds in generating potent enzyme inhibitors for targets beyond kinases. nih.gov One inhibitor from this series, compound 17 , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 54.7 nM in enzymatic assays. nih.gov

The boronic acid moiety itself is a key functional group in chemical biology. nih.gov It can form stable, yet reversible, covalent complexes with diols, a motif present in all saccharides. nih.govresearchgate.net This property allows for the design of chemical receptors and sensors for carbohydrates. Furthermore, boronic acids can interact with nucleophilic amino acid side chains, such as serine, which is exploited in the design of specific enzyme inhibitors. nih.gov The incorporation of the this compound unit into larger molecules can thus serve a dual role: the pyrimidine acts as a central scaffold, while the boronic acid can be used either as a reactive handle for further synthesis or as a functional group to directly interact with a biological target. nih.govnih.gov

| Scaffold Type | Biological Target Class | Rationale for Pyrimidine Core | Reference |

|---|---|---|---|

| 2,4-Disubstituted Pyrimidines | Aurora Kinases, Polo-like Kinases | Mimics adenine, forms key hydrogen bonds in kinase hinge regions. | nih.govacs.org |

| Pyrimidine-Boronic Acid Hybrids | VCP/p97 Protease | Core scaffold for inhibitor design, allowing diversification. | nih.gov |

| Peptidyl Boronic Acids | Proteasome | Boronic acid acts as a "warhead" to inhibit serine proteases. | mdpi.comnih.gov |

Role in Building Block Libraries for High-Throughput Synthesis

High-throughput synthesis and screening are cornerstones of modern drug discovery, requiring access to large and diverse collections of molecules, often referred to as compound libraries. The concept of diversity-oriented synthesis aims to efficiently generate this molecular diversity from a set of common starting materials or "building blocks". youtube.com Organoboron compounds, particularly boronic acids and their esters, are extensively used as such building blocks due to their stability, low toxicity, and versatile reactivity in robust reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net

This compound is an ideal building block for inclusion in these libraries for several reasons:

Dual Reactivity : The molecule possesses two distinct and orthogonal reaction sites. The boronic acid can undergo palladium-catalyzed cross-coupling, while the 2-chloro position can undergo nucleophilic aromatic substitution. This allows for a two-step diversification process, rapidly generating a large matrix of products from a single starting material.

Scaffold-Based Design : The pyrimidine core provides a consistent and biologically relevant scaffold, ensuring that the resulting library members possess drug-like properties. jclmm.com

Three-Dimensional Diversity : While the pyrimidine core is planar, the groups introduced at the 2- and 4-positions can be selected to introduce three-dimensional complexity, which is increasingly recognized as important for effective interaction with biological targets. Modular synthetic platforms have been developed to elaborate 2-D fragment hits, such as pyrimidine, into 3-D lead compounds using boronate building blocks. acs.org

The generation of compound libraries often utilizes automated synthesis platforms. The reliability and broad substrate scope of the Suzuki-Miyaura reaction make it highly amenable to automation. A workflow could involve coupling this compound with a diverse set of aryl halides, followed by a second diversification step reacting the resulting 2-chloropyrimidine (B141910) intermediates with a library of amines or other nucleophiles. This efficient approach enables the exploration of a vast chemical space around the pyrimidine scaffold.

Green Chemistry Approaches to the Synthesis and Utilization of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing synthetic chemistry. The synthesis and use of compounds like this compound can be viewed through this lens.

Reviews on the synthesis of pyrimidine derivatives highlight numerous green methodologies, such as the use of microwave irradiation, sonochemistry, solvent-free reaction conditions, and eco-friendly catalysts. eurekaselect.com These techniques can lead to shorter reaction times, higher yields, and a reduction in the use of volatile organic solvents. While specific green synthesis routes for this compound are not extensively documented, the general methods for preparing aryl boronic acids, such as the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), are being optimized to be more environmentally benign. nih.gov

From a utilization perspective, the primary reaction of this building block—the Suzuki-Miyaura coupling—is itself considered a relatively "green" reaction due to its high atom economy and tolerance of a wide range of functional groups, which reduces the need for protecting groups. Furthermore, significant progress has been made in performing these couplings in more environmentally friendly solvents, including water.

A key "green" aspect of boronic acids in medicinal chemistry is their metabolic fate. In many applications, the boronic acid functional group is ultimately metabolized in the body to boric acid, a simple, inorganic compound that is generally considered non-toxic and is readily excreted. nih.gov This "green" degradation product is a favorable attribute in drug design.

| Green Chemistry Principle | Application to Synthesis/Utilization | Reference |

|---|---|---|

| Atom Economy | High atom economy in Suzuki-Miyaura cross-coupling reactions. | nih.gov |

| Safer Solvents & Auxiliaries | Development of pyrimidine syntheses and coupling reactions in water or under solvent-free conditions. | eurekaselect.com |

| Design for Energy Efficiency | Use of microwave or ultrasonic energy to accelerate reactions and reduce energy consumption. | eurekaselect.com |

| Design for Degradation | Metabolic degradation of the boronic acid moiety to non-toxic boric acid. | nih.gov |

Future Perspectives in Pyrimidine Boronic Acid Research

The field of medicinal chemistry is continuously evolving, with emerging trends like precision medicine, immunotherapy, and the use of artificial intelligence in drug design shaping the future of therapeutic development. researchgate.netscrivenerpublishing.com Pyrimidine boronic acids, including this compound, are poised to play a significant role in these future directions.

The interest in boron-containing compounds for medicinal chemistry has grown substantially since initial concerns about toxicity were demystified and the first boron-containing drug, Bortezomib, was approved. researchgate.netnih.gov The unique electronic properties of boron, with its vacant p-orbital, make it an attractive element for designing novel inhibitors and molecular probes. mdpi.com Future research will likely focus on expanding the therapeutic applications of these compounds beyond oncology and into areas like infectious diseases and immunology. mdpi.comnih.gov

For pyrimidine boronic acids specifically, future research is expected to concentrate on several key areas:

Development of Covalent Inhibitors : The ability of boronic acids to form reversible covalent bonds will be further exploited to design highly potent and selective inhibitors for a wider range of enzyme targets.

Integration with Computational Design : As AI and machine learning become more integrated into drug discovery, building blocks like this compound will be used in conjunction with computational models to rationally design novel ligands with optimized binding affinities and pharmacokinetic properties. researchgate.net

Advanced Drug Delivery : The boronic acid group's ability to bind to saccharides may be harnessed for targeted drug delivery, using the glycans on cell surfaces as anchors to concentrate a therapeutic agent at a specific site. researchgate.netmdpi.com

Expansion of Synthetic Methodology : Continued innovation in synthetic organic chemistry will provide even more efficient, selective, and sustainable methods for synthesizing and functionalizing pyrimidine boronic acids, further enhancing their utility as versatile chemical tools.

Q & A

Q. What assays assess the anticancer potential of this compound derivatives in glioblastoma models?

- Methodological Answer :

- In Vitro : MTT assays on U87-MG cells, combined with flow cytometry (Annexin V/PI staining) to quantify apoptosis.

- In Vivo : Xenograft models with LC-MS/MS monitoring of tumor boron accumulation.

- Mechanistic Studies : Western blotting for proteasome inhibition (e.g., ubiquitinated protein accumulation) or tubulin polymerization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.